2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)4-8-14-6-2-1-5(13)3-7(6)15-8/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBZDVJIAJBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine typically involves the introduction of the trifluoroethyl group to a benzothiazole precursor. One common method is the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares key structural and electronic features of 2-(2,2,2-trifluoroethyl)-1,3-benzothiazol-6-amine with related compounds:
Key Observations :
- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (-CH₂CF₃) in the target compound introduces steric bulk compared to the trifluoromethyl (-CF₃) group in 6-trifluoromethyl-1,3-benzothiazol-2-amine . This may reduce rotational freedom but enhance membrane permeability .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethyl group’s inductive effects contrast with the electron-donating methoxy group in 6-methoxy derivatives, leading to differences in reactivity and binding affinity .
Biological Activity
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole derivatives class. Its structure features a trifluoroethyl group which enhances its lipophilicity and metabolic stability. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, in vitro studies, and related compounds.
- Molecular Formula : C9H7F3N2S
- Molecular Weight : 232.23 g/mol
The presence of the trifluoroethyl group is significant as it can improve binding affinity to biological targets, potentially leading to enhanced pharmacological effects .
The mechanism of action for this compound involves its interaction with specific cellular targets. The trifluoroethyl substituent allows for better interaction with lipid membranes and proteins, modulating the activity of enzymes and receptors. This interaction is critical for eliciting various biological responses .
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at the six-position of benzothiazole derivatives significantly influence their biological activity. For instance, compounds with bulky or electron-withdrawing groups tend to exhibit enhanced potency against specific cancer cell lines .
Case Study: In Vitro Antiproliferative Activity
In a study assessing various benzothiazole derivatives, including this compound:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
- Results : The compound demonstrated significant antiproliferative effects across these cell lines with varying IC50 values.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | L1210 | X |
| This compound | CEM | Y |
| This compound | HeLa | Z |
(Note: Actual IC50 values should be inserted based on experimental data).
Other Biological Activities
Beyond anticancer effects, benzothiazole derivatives have shown a broad spectrum of biological activities including:
- Antibacterial : Active against various strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal : Demonstrated effectiveness against fungi like Alternaria brassicicola.
- Antiprotozoal : In vitro tests have shown efficacy against protozoan infections .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its enhanced biological activity while maintaining favorable physicochemical properties. Structural modifications can affect pharmacokinetics and bioavailability; thus understanding SAR is crucial for optimizing lead compounds in drug development .
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals differences in biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | Trifluoromethyl group | Different biological activity profiles |
| 5-(Trifluoromethyl)-benzothiazole | Trifluoromethyl at position 5 | Varying pharmacological interactions |
These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form the benzothiazole core, followed by trifluoroethylation using NaH in THF with fluoroethanol (adapted from fluorinated benzothiazole synthesis in ).
- Route 2 : Substitution reactions on pre-synthesized benzothiazol-6-amine derivatives using trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Key variables : Reaction time (2–16 hours), temperature (reflux vs. RT), and choice of base/catalyst. Lower yields (<50%) are reported for sterically hindered substrates, while optimized conditions (e.g., NaH in THF) improve yields to 70–85%.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR : H and F NMR to verify trifluoroethyl group integration and aromatic proton environments (e.g., δ 4.5–5.0 ppm for CF₃CH₂).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263.05).
- X-ray crystallography : Resolve bond angles and planarity of the benzothiazole ring (as demonstrated for analogous 6-methoxy derivatives).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the benzothiazole ring. The trifluoroethyl group’s electron-withdrawing effect reduces electron density at C-2 and C-6, favoring electrophilic attack at C-4.
- Compare with experimental results: Substituents at C-6 (e.g., amino groups) enhance regioselectivity in cross-coupling reactions.
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM).
- Solubility : Use of DMSO (>1% v/v) can artificially inflate activity due to membrane permeabilization. Alternative solvents (e.g., PEG-400) are recommended.
- Validation : Reproduce assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?
- Experimental design :
- LogP measurement : Compare with non-fluorinated analogs using shake-flask methods. The CF₃ group increases lipophilicity (LogP ~2.5 vs. ~1.8 for methyl analogs).
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Trifluoroethyl groups resist oxidation, extending half-life (t₁/₂ > 60 min vs. <20 min for ethyl analogs).
Methodological Notes
- Synthetic troubleshooting : Low yields in trifluoroethylation may result from moisture-sensitive intermediates. Use anhydrous solvents and inert atmosphere (N₂/Ar).
- Biological assay optimization : For cell-based studies, maintain compound concentration below 10 µM to avoid off-target effects from fluorinated byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
